Chlorhydrate de 1-thiophène-2-yl-2-pipérazin-1-yl-éthanone

Vue d'ensemble

Description

“2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride” is a chemical compound that has been studied for its potential applications in various fields . It is derived from 2-(piperidin-4-yl)ethanamine .

Synthesis Analysis

The synthesis of similar compounds involves the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The reaction is monitored using UV–Visible and FTIR spectroscopy .Molecular Structure Analysis

The structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements . DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were performed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic analyses such as 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG .Applications De Recherche Scientifique

Inhibition de la lipase pancréatique

Ce composé a été identifié comme un nouvel inhibiteur de la lipase pancréatique, une enzyme essentielle au processus digestif. L'inhibition de la lipase pancréatique peut être une stratégie pour traiter l'obésité en réduisant la dégradation et l'absorption des graisses alimentaires. L'efficacité du composé en tant qu'inhibiteur de la lipase a été comparée à celle de l'orlistat, un médicament de référence, montrant une activité prometteuse .

Activité antimicrobienne

Les propriétés antimicrobiennes de ce composé ont été explorées par des études in vitro. Il a montré une efficacité contre diverses souches bactériennes lorsqu'il a été évalué à l'aide de tests de diffusion sur disque, la gentamicine étant l'antibiotique standard. Cela suggère un potentiel pour le développement de nouveaux agents antibactériens .

Propriétés antioxydantes

Les antioxydants sont essentiels pour protéger l'organisme du stress oxydatif. Le composé a présenté une bonne activité antioxydante dans le test DPPH, les valeurs IC50 étant comparées à l'étalon Trolox. Cela indique son utilisation potentielle dans la prévention ou le traitement des maladies causées par des dommages oxydatifs .

Études de théorie de la fonctionnelle de la densité (DFT)

Des études DFT ont été menées pour comprendre la structure électronique et les propriétés du composé. Ces calculs théoriques aident à prédire les schémas de réactivité et la stabilité, qui sont essentiels pour la conception de médicaments et de matériaux aux propriétés spécifiques .

Investigations d'amarrage moléculaire

L'amarrage moléculaire est une méthode utilisée pour prédire l'interaction entre une molécule et une protéine cible. Ce composé a fait l'objet d'études d'amarrage moléculaire pour explorer son affinité de liaison et son mode d'action, ce qui est utile dans le processus de découverte de médicaments .

Mécanisme D'action

Target of Action

The primary target of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride interacts with pancreatic lipase, inhibiting its activity . This interaction prevents the breakdown of dietary fats into smaller molecules, thereby reducing their absorption in the body.

Biochemical Pathways

The inhibition of pancreatic lipase by 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride affects the lipid metabolism pathway. Specifically, it prevents the hydrolysis of triglycerides into monoglycerides and free fatty acids, which are the forms in which dietary fats are absorbed in the small intestine .

Result of Action

The molecular and cellular effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride’s action include the reduction of fat absorption in the body. By inhibiting pancreatic lipase, it prevents the breakdown and subsequent absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss .

Analyse Biochimique

Biochemical Properties

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit pancreatic lipase, an enzyme crucial for the digestion of dietary fats . The compound’s interaction with this enzyme involves binding to the active site, thereby preventing the enzyme from catalyzing the hydrolysis of triglycerides. Additionally, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has shown potential interactions with other biomolecules, such as receptors and transporters, which may influence its biochemical activity .

Cellular Effects

The effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride on various cell types and cellular processes are profound. It has been reported to affect cell viability, particularly in cancer cell lines such as MCF-10A . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX, a marker of DNA damage, in MCF-7 cells . This suggests that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride may induce DNA damage and affect cell cycle progression.

Molecular Mechanism

The molecular mechanism of action of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its inhibition of pancreatic lipase is mediated through binding to the enzyme’s active site . Additionally, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride remains stable under normal storage conditions Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased DNA damage Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm

Metabolic Pathways

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they may influence its overall pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects .

Transport and Distribution

The transport and distribution of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues and organs can significantly impact its efficacy and safety. Studies have shown that 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is distributed widely in the body, with a preference for certain tissues . Understanding these distribution patterns is vital for developing targeted therapeutic strategies.

Subcellular Localization

The subcellular localization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, the compound’s presence in the nucleus may influence gene expression and DNA repair processes

Propriétés

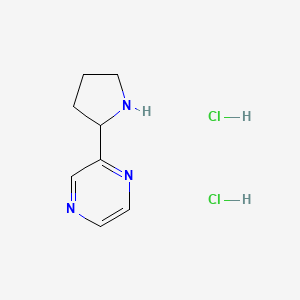

IUPAC Name |

2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWWFJPSFBRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656393 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172955-30-4 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)